molecular formula C6H10N4O2S B149105 Ethyl 1-amino-5-methylsulfanyltriazole-4-carboxylate CAS No. 127045-27-6

Ethyl 1-amino-5-methylsulfanyltriazole-4-carboxylate

Cat. No. B149105
M. Wt: 202.24 g/mol
InChI Key: TXALYNYTRICNPP-UHFFFAOYSA-N
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Description

Ethyl 1-amino-5-methylsulfanyltriazole-4-carboxylate, also known as AMT, is a chemical compound that has gained significant attention in the scientific community due to its potential application in various research fields. This compound is a triazole derivative that has been synthesized using different methods, and its mechanism of action and physiological effects have been studied extensively.

Mechanism Of Action

Ethyl 1-amino-5-methylsulfanyltriazole-4-carboxylate has been reported to have multiple mechanisms of action, depending on the research field. In medicinal chemistry, Ethyl 1-amino-5-methylsulfanyltriazole-4-carboxylate has been reported to inhibit acetylcholinesterase, which is an enzyme that breaks down the neurotransmitter acetylcholine. In biochemistry, Ethyl 1-amino-5-methylsulfanyltriazole-4-carboxylate has been reported to bind to the active site of enzymes, which can lead to the inhibition or activation of their activity. In neuroscience, Ethyl 1-amino-5-methylsulfanyltriazole-4-carboxylate has been reported to modulate the activity of different neurotransmitter systems, including dopamine, serotonin, and norepinephrine.

Biochemical And Physiological Effects

Ethyl 1-amino-5-methylsulfanyltriazole-4-carboxylate has been reported to have different biochemical and physiological effects, depending on the research field. In medicinal chemistry, Ethyl 1-amino-5-methylsulfanyltriazole-4-carboxylate has been reported to increase the levels of acetylcholine in the brain, which can improve cognitive function. In biochemistry, Ethyl 1-amino-5-methylsulfanyltriazole-4-carboxylate has been reported to inhibit or activate the activity of enzymes, which can lead to changes in metabolic pathways. In neuroscience, Ethyl 1-amino-5-methylsulfanyltriazole-4-carboxylate has been reported to modulate the activity of different neurotransmitter systems, which can lead to changes in behavior and mood.

Advantages And Limitations For Lab Experiments

Ethyl 1-amino-5-methylsulfanyltriazole-4-carboxylate has several advantages for lab experiments, including its high purity and stability, which make it easy to handle and store. However, Ethyl 1-amino-5-methylsulfanyltriazole-4-carboxylate also has some limitations, including its potential toxicity and the need for specialized equipment to handle it safely.

Future Directions

There are several future directions for research on Ethyl 1-amino-5-methylsulfanyltriazole-4-carboxylate, including the development of new synthesis methods to improve the yield and purity of the compound, the study of its potential as a drug candidate for the treatment of neurological disorders, and the exploration of its role as a tool for studying the binding of ligands to proteins. Additionally, further research is needed to understand the long-term effects of Ethyl 1-amino-5-methylsulfanyltriazole-4-carboxylate on the brain and body, as well as its potential toxicity.
Conclusion
In conclusion, Ethyl 1-amino-5-methylsulfanyltriazole-4-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential application in various research fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research is needed to fully understand the potential of Ethyl 1-amino-5-methylsulfanyltriazole-4-carboxylate as a tool for scientific research and as a drug candidate for the treatment of neurological disorders.

Synthesis Methods

Ethyl 1-amino-5-methylsulfanyltriazole-4-carboxylate can be synthesized using different methods, including the reaction of 5-methylsulfanyl-1H-tetrazole-1-carboxylate with ethyl chloroformate, followed by the reaction with ammonia. Another method involves the reaction of 5-methylsulfanyl-1H-tetrazole-1-carboxylic acid with thionyl chloride, followed by the reaction with ethylamine. These methods have been reported to yield Ethyl 1-amino-5-methylsulfanyltriazole-4-carboxylate in good yields and high purity.

Scientific Research Applications

Ethyl 1-amino-5-methylsulfanyltriazole-4-carboxylate has been used in various scientific research fields, including medicinal chemistry, biochemistry, and neuroscience. In medicinal chemistry, Ethyl 1-amino-5-methylsulfanyltriazole-4-carboxylate has been studied as a potential drug candidate for the treatment of Alzheimer's disease, as it has been reported to have acetylcholinesterase inhibitory activity. In biochemistry, Ethyl 1-amino-5-methylsulfanyltriazole-4-carboxylate has been used as a probe to study the binding of ligands to proteins, as it can bind to the active site of enzymes. In neuroscience, Ethyl 1-amino-5-methylsulfanyltriazole-4-carboxylate has been used as a tool to study the role of neurotransmitters in the brain, as it can modulate the activity of different neurotransmitter systems.

properties

CAS RN

127045-27-6

Product Name

Ethyl 1-amino-5-methylsulfanyltriazole-4-carboxylate

Molecular Formula

C6H10N4O2S

Molecular Weight

202.24 g/mol

IUPAC Name

ethyl 1-amino-5-methylsulfanyltriazole-4-carboxylate

InChI

InChI=1S/C6H10N4O2S/c1-3-12-6(11)4-5(13-2)10(7)9-8-4/h3,7H2,1-2H3

InChI Key

TXALYNYTRICNPP-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(N(N=N1)N)SC

Canonical SMILES

CCOC(=O)C1=C(N(N=N1)N)SC

synonyms

1H-1,2,3-Triazole-4-carboxylicacid,1-amino-5-(methylthio)-,ethylester(9CI)

Origin of Product

United States

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